2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester
Description
2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester is a cyanoacrylate ester featuring a naphthalene substituent at the β-position of the acrylate backbone. The naphthalen-2-yl group enhances conjugation and imparts unique photophysical properties, making this compound valuable in organic electronics and materials science. Its synthesis typically involves a Knoevenagel condensation between ethyl cyanoacetate and 2-naphthaldehyde under acidic or basic conditions, yielding a conjugated system with strong UV absorption characteristics .
Properties
IUPAC Name |
ethyl 2-cyano-3-naphthalen-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)15(11-17)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPOYALXTVXRED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Base-Catalyzed Synthesis
Reagents :
- 2-Naphthaldehyde
- Ethyl cyanoacetate
- Base catalyst (e.g., piperidine, pyridine, sodium ethoxide)
- Solvent: Ethanol, methanol, or mixed solvents
Procedure :
- Mixing : Equimolar amounts of 2-naphthaldehyde and ethyl cyanoacetate are dissolved in ethanol.
- Catalyst Addition : A catalytic amount of base (e.g., 5 mol% piperidine) is added.
- Reflux : The mixture is heated under reflux (70–80°C) for 2–6 hours.
- Isolation : The product precipitates upon cooling and is filtered or extracted with ethyl acetate.
Optimization :
- Sodium ethoxide (20 mol%) in ethanol at reflux for 1 hour yields 85–90% purity.
- Piperidine (5 mol%) in methanol achieves 78% yield within 2 hours.
Mechanism :
Photo-Activated Carbon Dot (HMF-CD) Catalysis
A sustainable variant employs hydrothermally synthesized carbon dots (HMF-CDs) as catalysts under UV light (365 nm):
- Conditions : Ethanol/water (1:1), 10 mg HMF-CDs, room temperature.
- Yield : 98% in 30 minutes.
- Advantages : Eliminates traditional bases, uses green solvents, and reduces energy input.
Heck Coupling Reaction
The Heck reaction offers an alternative route using palladium-catalyzed cross-coupling between 2-bromonaphthalene and ethyl acrylate .
Reagents :
- 2-Bromonaphthalene
- Ethyl acrylate
- Palladium acetate (Pd(OAc)₂)
- Ligand: Tris-o-tolylphosphine
- Solvent: Ionic liquid ([bmim]PF₆) or dimethylformamide (DMF)
Procedure :
- Catalyst Preparation : Pd(OAc)₂ and ligand are dissolved in [bmim]PF₆ at 120°C.
- Coupling : 2-Bromonaphthalene and ethyl acrylate are added, heated to 70°C for 4 hours.
- Isolation : Product is extracted with n-hexane and purified via column chromatography.
Outcomes :
- Yield : 80% with trans stereoselectivity.
- Challenges : High catalyst cost and sensitivity to oxygen.
Alternative Catalytic Methods
Mesoporous Carbon Nitride (MCN)
MCN serves as a metal-free base catalyst in microwave-assisted reactions:
- Conditions : Microwave irradiation, solvent-free, 100°C.
- Yield : 92% in 15 minutes.
- Advantages : Recyclable catalyst, no solvent waste.
Immobilized Ionic Liquids
Imidazolium chloride-functionalized SBA-15 enhances reactivity under microwave conditions:
- Yield : 89% in 20 minutes.
- Benefits : Heterogeneous catalysis simplifies product separation.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Knoevenagel (Piperidine) | Piperidine | Ethanol | 2–6 h | 78% | Low cost, simple setup | Base removal required |
| Knoevenagel (HMF-CD) | Carbon dots | Ethanol/water | 0.5 h | 98% | Eco-friendly, high yield | UV equipment needed |
| Heck Reaction | Pd(OAc)₂ | [bmim]PF₆ | 4 h | 80% | Stereoselective | Expensive catalysts |
| MCN Microwave | Mesoporous C₃N₄ | Solvent-free | 0.25 h | 92% | Rapid, recyclable | Specialized equipment required |
Reaction Optimization and Challenges
Solvent Effects
Catalyst Loading
Scalability Issues
- Knoevenagel : Easily scalable but generates aqueous waste.
- Heck Reaction : Limited by palladium availability and ligand costs.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis The compound serves as an intermediate in organic synthesis. It is used in the synthesis of naphthalene-substituted aromatic esters via Rh(III)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation. This process allows for the creation of diverse naphthalene-substituted aromatic esters, with the DG transformation into ester providing opportunities for further C–H bond functionalization and derivatization.
- Medicinal Chemistry 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester is employed in the design and synthesis of novel 1,3 benzothiazol-2-yl hydrazones/acetohydrazones for anticonvulsant evaluation. Series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide have been designed and synthesized using this compound.
- Light Stabilizers 2-cyano-3,3-diarylacrylic acid esters, which are related compounds, are highly effective UV absorbers and are used as light stabilizers in plastics and cosmetic preparations .
Role as a Chemical Intermediate
2-Cyano-3-naphthalene-1-yl-acrylic acid alkyl esters can be used as chemical intermediates in the preparation of 3-(1-naphthyl)-3-phenyl-2-cyanopropanoic acid amides and esters, useful in the treatment of inflammation and other diseases . These compounds have anti-inflammatory activity and activate certain estrogen receptor (ER) pathways .
Potential Therapeutic Indications
ER ligands, like 3-(1-Naphthyl)-3-phenyl-2-cyanopropanoic acid amides, have been shown to inhibit inflammatory gene expression, reducing cytokines, chemokines, adhesion molecules, and other inflammatory enzymes . Therefore, these compounds can be used to treat inflammation in diseases such as atherosclerosis, myocardial infarction (MI), congestive heart failure (CHF), inflammatory bowel disease, and arthritis . Other potential therapeutic indications include type II diabetes, osteoarthritis, asthma, Alzheimer's disease, and autoimmune diseases like multiple sclerosis and rheumatoid arthritis .
Cosmetic Applications
Mechanism of Action
The mechanism of action of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological applications, the naphthalene moiety can interact with biological targets through π-π stacking interactions and hydrogen bonding, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related cyanoacrylate esters (Table 1), focusing on substituents, ester groups, and applications.
Table 1: Key Properties of 2-Cyano-3-naphthalen-2-yl-acrylic Acid Ethyl Ester and Analogs
Impact of Substituents on Properties
- Naphthalen-2-yl Group : The bulky naphthalene moiety increases molecular weight and lipophilicity, reducing solubility in polar solvents compared to phenyl analogs. Its extended π-system enhances UV/Vis absorption, making it suitable for optoelectronic applications .
- Diphenyl Groups (Etocrylene) : The 3,3-diphenyl substitution in Etocrylene improves photostability and broadens UV absorption, which is critical for sunscreen formulations .
- Boron-Containing Substituent : The dioxaborolan group in the compound from facilitates integration into conjugated polymers for cross-coupling reactions, enabling applications in organic semiconductors .
Biological Activity
2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The compound is characterized by the presence of a cyano group and a naphthalene ring, contributing to its reactivity and biological interactions. Its molecular formula is C13H11NO2, with a molecular weight of 225.23 g/mol.
1. Anti-Inflammatory Activity
Research indicates that derivatives of 2-cyano-3-naphthalen-2-yl-acrylic acid exhibit significant anti-inflammatory properties. For instance, compounds related to this structure have been shown to activate estrogen receptor (ER) pathways, which are crucial in modulating inflammatory responses. These compounds can reduce the expression of inflammatory cytokines and chemokines, suggesting their potential utility in treating conditions such as arthritis and inflammatory bowel disease .
Table 1: Summary of Anti-inflammatory Studies
2. Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens. For example, certain derivatives showed effective inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
Table 2: Antimicrobial Efficacy of Derivatives
3. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds derived from this structure have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, certain derivatives exhibited IC50 values as low as 5.10 µM against MCF-7 cells, showcasing their potency compared to traditional chemotherapeutics like doxorubicin .
Table 3: Anticancer Activity Data
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Inflammatory Bowel Disease : A study reported that derivatives significantly reduced inflammation markers in animal models, suggesting their potential for treating inflammatory bowel disease through modulation of ER pathways .
- Antimicrobial Resistance : Another research focused on the synergy between these compounds and conventional antibiotics, revealing enhanced efficacy against resistant strains of bacteria when used in combination therapies .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Component | Quantity/Parameter | Role |
|---|---|---|
| 2-Naphthaldehyde | 1.0 eq | Electrophilic component |
| Ethyl cyanoacetate | 1.1 eq | Nucleophilic component |
| Ethanol | 8 mL/g substrate | Solvent |
| Morpholine | 10 mol% | Catalyst |
| Reaction Temperature | 50°C | Optimal kinetics |
Basic: Which analytical techniques are critical for characterizing this compound?
Answer: Essential techniques include:
- NMR Spectroscopy (¹H/¹³C) to confirm the acrylate backbone and naphthyl substitution pattern.
- HPLC-PDA/MS for purity assessment (>98%) and detection of byproducts like unreacted ethyl cyanoacetate .
- FT-IR to verify the presence of nitrile (~2220 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) groups.
Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?
Answer: Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in Knoevenagel reactions. For example, the ICReDD framework integrates reaction path searches using quantum mechanics to identify energy barriers, reducing trial-and-error experimentation. Solvent effects and catalyst interactions (e.g., morpholine’s role in proton shuttling) can be modeled via molecular dynamics .
Advanced: How to resolve contradictions in reported reaction yields for this compound?
Answer: Discrepancies often arise from variations in solvent polarity, catalyst loading, or purification methods. A factorial design approach (e.g., 2³ design) systematically tests factors like temperature (40–60°C), solvent (ethanol vs. THF), and catalyst type (morpholine vs. piperidine). Statistical analysis (ANOVA) identifies dominant variables .
Q. Table 2: Factorial Design for Yield Optimization
| Factor | Level 1 | Level 2 |
|---|---|---|
| Temperature | 40°C | 60°C |
| Solvent | Ethanol | THF |
| Catalyst | Morpholine | Piperidine |
Advanced: What mechanistic insights explain its reactivity in thiolation or alkylation reactions?
Answer: The electron-deficient α,β-unsaturated nitrile group facilitates nucleophilic attacks. For example, Lawesson’s reagent mediates thiolation at the β-position via a radical mechanism, confirmed by ESR spectroscopy. Steric hindrance from the naphthyl group directs regioselectivity toward the α-carbon in alkylation reactions .
Advanced: How to design reactors for scaling up synthesis while maintaining yield?
Answer: Continuous-flow reactors enhance heat/mass transfer for exothermic Knoevenagel reactions. Key parameters include residence time (8–12 minutes) and catalyst immobilization on silica supports to improve recyclability. Computational fluid dynamics (CFD) models predict clogging risks due to precipitate formation .
Basic: How to validate analytical methods for detecting impurities in this compound?
Answer: Follow ICH Q2(R1) guidelines:
- Specificity: Spike samples with known impurities (e.g., naproxen ethyl ester) and confirm baseline separation via HPLC .
- Linearity: Test over 80–120% of the target concentration (R² > 0.995).
- Accuracy: Recovery studies (98–102%) using standard addition.
Advanced: What strategies stabilize this compound under thermal or photolytic stress?
Answer: Accelerated stability studies (40°C/75% RH, ICH Q1A) reveal degradation via ester hydrolysis. Stabilization methods include:
- Lyophilization to reduce hydrolytic activity.
- UV-protective packaging (amber glass) to prevent π→π* excitation in the naphthyl group.
- Antioxidants (e.g., BHT) to mitigate radical-mediated degradation .
Advanced: How does this compound interact with biological targets in pharmacological studies?
Answer: Molecular docking studies suggest the naphthyl group binds hydrophobic pockets in enzyme active sites (e.g., COX-2), while the nitrile acts as a hydrogen-bond acceptor. In vitro assays (IC₅₀) combined with SPR analysis quantify binding kinetics .
Advanced: What green chemistry principles apply to its synthesis?
Answer: Replace ethanol with cyclopentyl methyl ether (CPME), a bio-based solvent with low toxicity. Microwave-assisted synthesis reduces reaction time (2 hours vs. 8 hours) and energy use by 40%. Life-cycle assessment (LCA) metrics evaluate E-factor improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
